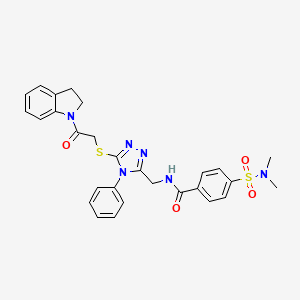
4-(N,N-dimethylsulfamoyl)-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-dimethylsulfamoyl)-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C28H28N6O4S2 and its molecular weight is 576.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(N,N-dimethylsulfamoyl)-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule with potential applications in medicinal chemistry. It integrates various functional groups that may contribute to its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the synthesis, characterization, and biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C29H30N6O5S2 , with a molecular weight of 606.7 g/mol . The structure features a benzamide core linked to a triazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C29H30N6O5S2 |
| Molecular Weight | 606.7 g/mol |
| Purity | ~95% |
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the triazole ring and subsequent modifications to introduce the indolinyl and sulfamoyl groups. The methods used are characterized by their reliance on specific reagents and conditions that optimize yield and purity.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. In particular, derivatives similar to the compound of interest have shown efficacy against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
Anticancer Properties
Mercapto-substituted 1,2,4-triazoles have been reported to possess chemopreventive and chemotherapeutic effects against cancer cells. For instance, studies have demonstrated that certain triazole derivatives can inhibit cancer cell proliferation with IC50 values in the micromolar range . The compound's structure suggests it may interact with specific cellular targets involved in cancer progression.
Anti-inflammatory Effects
Compounds with similar structural features have also been evaluated for their anti-inflammatory activities. The presence of the indolinyl group is particularly noteworthy as indoles are often associated with anti-inflammatory effects in various studies.
Case Studies
- Antimicrobial Screening : A study evaluated various triazole derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had significant inhibitory effects compared to standard antibiotics .
- Cytotoxicity Assays : In vitro assays using human cancer cell lines (e.g., HCT-116 for colon cancer) revealed that some triazole-containing compounds exhibited cytotoxicity with IC50 values ranging from 6.2 μM to 43.4 μM depending on the specific derivative tested .
- Histopathological Studies : Evaluations of liver toxicity in animal models showed that some synthesized derivatives were non-toxic at therapeutic doses, supporting their potential use in clinical applications .
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific enzymes or receptors involved in disease processes. For instance, triazoles may inhibit enzymes critical for nucleic acid synthesis in pathogens or modulate signaling pathways in cancer cells.
Properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N6O4S2/c1-32(2)40(37,38)23-14-12-21(13-15-23)27(36)29-18-25-30-31-28(34(25)22-9-4-3-5-10-22)39-19-26(35)33-17-16-20-8-6-7-11-24(20)33/h3-15H,16-19H2,1-2H3,(H,29,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKPGCPCGCHNLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














